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Compound of Interest

Compound Name: 2-Hydroxyhexan-3-one

Cat. No.: B3053492 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

alpha-hydroxy ketone, 2-Hydroxyhexan-3-one (C₆H₁₂O₂; Molecular Weight: 116.16 g/mol ).

The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics, offering valuable data for its identification, characterization,

and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-
Hydroxyhexan-3-one by providing information about the chemical environment of its hydrogen

(¹H) and carbon (¹³C) atoms.

¹H NMR Spectral Data
The proton NMR spectrum of 2-Hydroxyhexan-3-one exhibits characteristic signals

corresponding to the different types of protons in the molecule. The following table summarizes

the expected chemical shifts (δ) in parts per million (ppm), multiplicity, and coupling constants

(J) for a spectrum recorded in deuterated chloroform (CDCl₃).
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Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H1 (CH₃-C(OH)) ~1.35 Doublet ~7.0

H2 (-CH(OH)-) ~4.25 Quartet ~7.0

OH
Variable (broad

singlet)
Singlet -

H4 (-CH₂-C=O) ~2.50 Triplet ~7.5

H5 (-CH₂-CH₃) ~1.60 Sextet ~7.5

H6 (-CH₃) ~0.95 Triplet ~7.5

¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information on the different carbon environments within

2-Hydroxyhexan-3-one. The table below lists the anticipated chemical shifts for each carbon

atom.

Carbon Assignment Chemical Shift (δ, ppm)

C1 (CH₃-C(OH)) ~20

C2 (-CH(OH)-) ~75

C3 (C=O) ~212

C4 (-CH₂-C=O) ~35

C5 (-CH₂-CH₃) ~18

C6 (-CH₃) ~14

Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation. The IR spectrum of 2-Hydroxyhexan-3-one is characterized

by the following key absorption bands.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://www.benchchem.com/product/b3053492?utm_src=pdf-body
https://www.benchchem.com/product/b3053492?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3053492?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group Absorption Range (cm⁻¹) Intensity

O-H Stretch (Alcohol) 3500 - 3200 Strong, Broad

C-H Stretch (Alkyl) 3000 - 2850 Strong

C=O Stretch (Ketone) 1725 - 1705 Strong

C-O Stretch (Alcohol) 1260 - 1000 Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification. For 2-Hydroxyhexan-3-one, the electron ionization

(EI) mass spectrum is expected to show the molecular ion peak [M]⁺ and several characteristic

fragment ions.

m/z Relative Intensity (%) Fragment Ion

116 Low [C₆H₁₂O₂]⁺ (Molecular Ion)

87 Moderate [M - C₂H₅]⁺

73 Moderate [M - C₃H₅O]⁺

57 High [C₃H₅O]⁺ or [C₄H₉]⁺

45 Moderate [C₂H₅O]⁺

43 High [C₂H₃O]⁺ or [C₃H₇]⁺

29 Moderate [C₂H₅]⁺

Note: The relative intensities are approximate and can vary depending on the experimental

conditions. The NIST Mass Spectrometry Data Center reports major peaks at m/z 43, 55, and

45.[1]

Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented above.
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NMR Spectroscopy
A solution of 2-Hydroxyhexan-3-one is prepared by dissolving approximately 10-20 mg of the

compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount

of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm). The ¹H and

¹³C NMR spectra are then acquired on a high-resolution NMR spectrometer, typically operating

at a frequency of 300 MHz or higher for protons.

Infrared (IR) Spectroscopy
For a liquid sample like 2-Hydroxyhexan-3-one, the IR spectrum can be obtained using the

neat liquid technique. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or

KBr) to form a thin film. The plates are then mounted in the sample holder of an FT-IR

spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
The mass spectrum is typically obtained using a mass spectrometer equipped with an electron

ionization (EI) source. A small amount of the sample is introduced into the instrument, often via

a gas chromatograph (GC-MS) for separation and purification. In the ion source, the sample is

bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Hydroxyhexan-3-one.

Caption: Workflow for Spectroscopic Analysis of 2-Hydroxyhexan-3-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 2-Hydroxyhexan-3-one | C6H12O2 | CID 521486 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Profile of 2-Hydroxyhexan-3-one: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3053492#spectroscopic-data-of-2-hydroxyhexan-3-
one-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxyhexan-3-one
https://www.benchchem.com/product/b3053492#spectroscopic-data-of-2-hydroxyhexan-3-one-nmr-ir-ms
https://www.benchchem.com/product/b3053492#spectroscopic-data-of-2-hydroxyhexan-3-one-nmr-ir-ms
https://www.benchchem.com/product/b3053492#spectroscopic-data-of-2-hydroxyhexan-3-one-nmr-ir-ms
https://www.benchchem.com/product/b3053492#spectroscopic-data-of-2-hydroxyhexan-3-one-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3053492?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3053492?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

